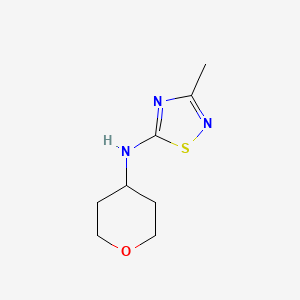
1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea
概要
説明
1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea is a compound that features a unique structure combining an adamantane moiety with a urea derivative
準備方法
The synthesis of 1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea typically involves the reaction of adamantylamine with chloroacetyl chloride, followed by the introduction of a urea moiety. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form urea derivatives and adamantane-based products.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral or antibacterial agent due to the unique properties of the adamantane moiety.
Materials Science: The compound is studied for its potential use in creating novel materials with specific properties, such as increased stability or unique electronic characteristics.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
作用機序
The mechanism by which 1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea exerts its effects involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to disrupt biological membranes, which can lead to antiviral or antibacterial activity. The urea derivative may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-(Adamantan-1-yl)-3-(2-chloroacetyl)urea can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)urea: Lacks the chloroacetyl group, which may result in different reactivity and biological activity.
3-(2-Chloroacetyl)urea: Lacks the adamantane moiety, which may affect its stability and interaction with biological targets.
特性
IUPAC Name |
N-(1-adamantylcarbamoyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c14-7-11(17)15-12(18)16-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFEICGDWLKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)





![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2509141.png)
![(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2509142.png)
![N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2509148.png)
![N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2509149.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)
